6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O.ClH/c1-15-7-9-17(10-8-15)22-19-23-18(21-16-5-3-2-4-6-16)24-20(25-19)26-11-13-27-14-12-26;/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPBNCYTEYZGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique structure, featuring morpholino and phenyl groups, suggests potential biological activity that warrants detailed investigation. This article reviews the biological properties of this compound based on available literature and studies.

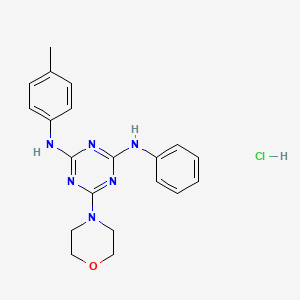

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of multiple functional groups that may influence its biological interactions.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The morpholino group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Antitumor Activity

Research has indicated that derivatives of triazines exhibit significant antitumor properties. For instance, compounds similar to 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. A study demonstrated that certain triazine derivatives could effectively inhibit tumor growth in xenograft models when administered intravenously .

Antimicrobial Activity

Triazine derivatives have also been studied for their antimicrobial properties. In vitro assays have shown that various triazine compounds exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A series of bis(morpholino-1,3,5-triazine) derivatives were evaluated for their antitumor efficacy. Among these compounds, one derivative demonstrated potent inhibition of tumor growth in both subcutaneous and orthotopic models. The study highlighted structure-activity relationships that suggest modifications in the morpholino and phenyl groups could enhance antitumor activity .

Study 2: Antimicrobial Screening

In another study focusing on triazine derivatives, compounds were screened against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal species (e.g., Candida albicans). Results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard antibiotics. The presence of the morpholino group was associated with improved solubility and bioactivity .

Data Tables

| Biological Activity | Compound | Target Pathogen/Cell Line | Effectiveness |

|---|---|---|---|

| Antitumor | Triazine Derivative | Xenograft Models | High |

| Antibacterial | Triazine Derivative | E. coli, S. aureus | Moderate to High |

| Antifungal | Triazine Derivative | C. albicans | Moderate |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride. Key findings include:

- In vitro Studies : Testing against various cancer cell lines has shown significant antiproliferative effects. For instance, compounds with specific substitutions on the phenyl rings demonstrated enhanced activity against hormone-independent breast cancer cell lines (MDA-MB231) compared to hormone-dependent lines (SKBR-3 and MCF-7) .

- Mechanisms of Action : The compound is believed to induce apoptosis and inhibit cell proliferation markers in cancer cells. Its structural features allow it to interact with enzymes involved in critical metabolic pathways .

Antimicrobial Properties

Preliminary research suggests that this compound may exhibit antimicrobial activity against various pathogens. While specific mechanisms are still under investigation, its potential as an antimicrobial agent adds another layer to its applicability in medicinal chemistry .

Material Science Applications

The unique properties of this compound also make it a candidate for applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties due to its rigid triazine structure .

- Photovoltaic Materials : Research indicates that triazine derivatives may be used in organic photovoltaic cells due to their ability to act as electron acceptors .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated a library of triazine derivatives against various cancer cell lines. They found that specific substitutions on the phenyl rings significantly enhanced anticancer activity. The study concluded that further exploration of these compounds could lead to effective treatments for resistant cancer types .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of several triazines including this compound. Results indicated promising activity against Gram-positive bacteria and fungi. The researchers suggested that modifications to the molecular structure could improve efficacy .

Q & A

Q. What are the established synthetic pathways for 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?

Methodological Answer: The synthesis involves sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps:

- Step 1: React cyanuric chloride with morpholine at 0–5°C to substitute the first chlorine atom.

- Step 2: Introduce p-toluidine under controlled heating (40–50°C) to substitute the second chlorine.

- Step 3: React with aniline derivatives (e.g., phenylamine) to substitute the third chlorine.

- Step 4: Treat the intermediate with HCl to form the hydrochloride salt . Table 1: Reaction Conditions

| Step | Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine | 0–5°C | Acetone | 75–80 |

| 2 | p-Toluidine | 40–50°C | THF | 65–70 |

| 3 | Aniline | RT | DMF | 60–65 |

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy: Identify functional groups (e.g., N–H stretching at ~3260 cm⁻¹, morpholine C–O–C at ~1245 cm⁻¹) .

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.1 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- X-Ray Crystallography: Resolve molecular geometry (e.g., bond angles, dihedral angles) using single crystals grown from DMF/acetone .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Critical parameters include:

- Solvent Choice: Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.

- Catalysts: Add triethylamine to neutralize HCl byproducts, enhancing substitution efficiency .

- Temperature Control: Maintain low temperatures (0–5°C) during initial substitutions to prevent over-reaction.

- Purification: Recrystallize from DMF/ethanol mixtures to remove unreacted precursors. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported antitumor activity across studies?

Methodological Answer: Discrepancies may arise from:

- Assay Variability: Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).

- Compound Stability: Test degradation under physiological conditions (pH 7.4, 37°C) using LC-MS.

- Mechanistic Studies: Use fluorescence-based assays to quantify DNA intercalation or kinase inhibition (e.g., EGFR tyrosine kinase). Compare results with reference compounds (e.g., hexamethylmelamine) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in plant systems?

Methodological Answer: For agricultural applications (herbicidal activity):

- Enzyme Inhibition Assays: Test inhibition of acetolactate synthase (ALS) via spectrophotometric monitoring of pyruvate depletion.

- In Vivo Trials: Apply compound to Arabidopsis thaliana mutants with ALS overexpression. Measure chlorophyll degradation and growth inhibition at 1–10 μM concentrations .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Methodological Answer: Use nonlinear regression models:

- IC₅₀ Calculation: Fit data to a four-parameter logistic curve (e.g., GraphPad Prism).

- Error Analysis: Report 95% confidence intervals and use ANOVA for cross-study comparisons.

- Synergy Studies: Apply the Chou-Talalay method for combination index (CI) analysis with chemotherapeutic agents (e.g., cisplatin) .

Q. How should researchers validate the environmental stability of the compound?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 3–9) at 25°C. Monitor degradation via HPLC.

- Photolysis: Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., demorpholinylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.